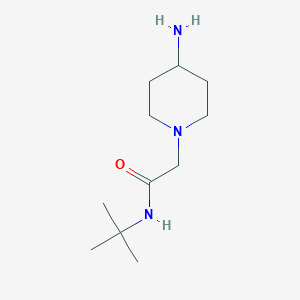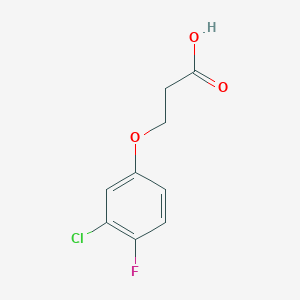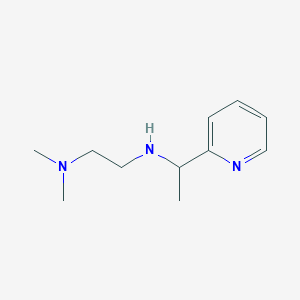
N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Descripción general
Descripción
N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is an organic compound with a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol. It belongs to the ethylene diamine family and is characterized by a pyridine ring attached to the ethylene chain, making it a bidentate ligand capable of coordinating with metal ions. This compound is commonly used in pharmaceutical, chemical, and material sciences.
Métodos De Preparación
N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine can be synthesized through several methods:
Reaction of ethylene diamine with pyridine-2-carboxylic acid or its derivatives: This method involves the reaction of ethylene diamine with pyridine-2-carboxylic acid under controlled conditions.
Reaction of pyridine-2-amine with di-tert-butyl ethanediamine: This method involves the reaction of pyridine-2-amine with di-tert-butyl ethanediamine, followed by purification through recrystallization or column chromatography.
Análisis De Reacciones Químicas
N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
. Some of its applications include:
Coordination complexes: The compound can be used as a bidentate ligand to form coordination complexes with metal ions, which can be used for catalysis, electrochemistry, and other applications.
Pharmaceutical research:
Material sciences: The compound can be used in the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine exerts its effects involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various chemical reactions and processes, depending on the specific metal ions and conditions involved.
Comparación Con Compuestos Similares
N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’-Dimethylethylenediamine: This compound has two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: This compound is similar in structure but has additional pyridinylmethyl groups, making it a more complex ligand.
The uniqueness of N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine lies in its specific structure, which allows it to form stable coordination complexes with metal ions, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(12-8-9-14(2)3)11-6-4-5-7-13-11/h4-7,10,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUNCPPDLUENHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


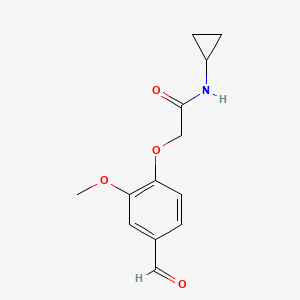
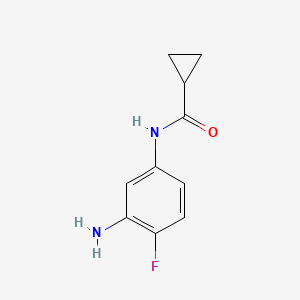
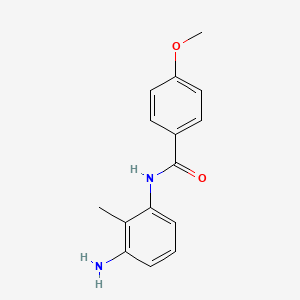
![[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3167939.png)
![2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid](/img/structure/B3167950.png)
![3-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B3167964.png)

![2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3167979.png)

